Anthracophyllone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

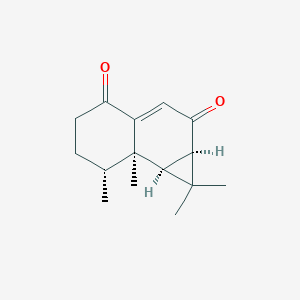

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3/t8-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEXXPFDDWZAAQ-QYIBJPSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)C2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Cytotoxicity of Anthracophyllone Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracophyllone, an aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp., has demonstrated cytotoxic effects against several human cancer cell lines in vitro. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxicity of this compound, detailed experimental protocols for assessing its activity, and a discussion of the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this compound as a novel anticancer agent.

Introduction

Natural products remain a vital source of novel chemical scaffolds for anticancer drug discovery. Sesquiterpenes, a class of C15 terpenoids, are widely distributed in the plant and fungal kingdoms and are known for their diverse biological activities, including potent cytotoxic and pro-apoptotic effects. This compound is a recently identified aristolane sesquiterpene whose anticancer potential is beginning to be explored. This document summarizes the current knowledge of this compound's in vitro cytotoxicity and provides standardized protocols for its further investigation.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized in the table below. The data is derived from the study by Chakapong Intaraudom, et al. (2013) as cited by MedchemExpress.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H187 | Small Cell Lung Cancer | 15.17 |

| KB | Oral Epidermoid Carcinoma | 18.02 |

| MCF-7 | Breast Adenocarcinoma | 32.97 |

| Vero | Normal Kidney (Monkey) | 18.06 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro evaluation of this compound's cytotoxic and pro-apoptotic activities. While the precise protocols used in the original study on this compound are not publicly available, the following represent standard and widely accepted methods in the field.

Cell Culture

-

Cell Line Maintenance: Human cancer cell lines (e.g., NCI-H187, KB, MCF-7) and a normal cell line (e.g., Vero) are cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in a complete culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound's cytotoxicity.

Hypothetical Signaling Pathway for Sesquiterpene-Induced Apoptosis

While the specific signaling pathway for this compound has not yet been elucidated, many sesquiterpenes are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Anthracophyllone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracophyllone is a naturally derived compound of significant interest for its therapeutic potential. While specific in vivo data on this compound is emerging, compounds within the broader anthraquinone class have demonstrated notable anti-inflammatory and anti-cancer properties in preclinical studies.[1][2][3] This document provides a comprehensive guide for the in vivo experimental design of this compound studies, offering detailed protocols for investigating its potential anti-inflammatory and anti-cancer efficacy.

The protocols outlined below are designed to be robust and reproducible, providing a framework for assessing the biological activity of this compound in relevant animal models. These guidelines will assist researchers in generating crucial data on pharmacokinetics, efficacy, and mechanism of action, thereby supporting the potential development of this compound as a novel therapeutic agent.

Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound can be investigated using established in vivo models of inflammation. Anthraquinones, a class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[2][4]

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is widely used to study acute systemic inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

-

Experimental Groups:

-

Vehicle Control (Saline)

-

LPS Control (1 mg/kg)

-

This compound (Dose 1, e.g., 10 mg/kg) + LPS

-

This compound (Dose 2, e.g., 25 mg/kg) + LPS

-

This compound (Dose 3, e.g., 50 mg/kg) + LPS

-

Positive Control (e.g., Dexamethasone, 1 mg/kg) + LPS

-

-

Procedure:

-

Administer this compound or vehicle via oral gavage or intraperitoneal (i.p.) injection.

-

After 1 hour, induce endotoxemia by i.p. injection of LPS (1 mg/kg).

-

Monitor animals for clinical signs of distress.

-

At a predetermined time point (e.g., 6 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.

-

Euthanize mice and harvest tissues (e.g., lungs, liver) for further analysis.

-

-

Outcome Measures:

-

Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

-

Perform histological analysis of lung and liver tissues to assess inflammation and tissue damage.

-

Analyze the expression of inflammatory mediators (e.g., COX-2, iNOS) in tissues using Western blot or qPCR.

-

Data Presentation

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | - | |||

| LPS Control | 1 | |||

| This compound + LPS | 10 | |||

| This compound + LPS | 25 | |||

| This compound + LPS | 50 | |||

| Dexamethasone + LPS | 1 |

Visualization

Caption: Experimental Workflow for LPS-Induced Endotoxemia Model.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Molecular Mysteries of Anthracophyllone: Application Notes and Protocols for Mechanism of Action Assessment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to elucidating the mechanism of action of Anthracophyllone, a naturally occurring anthraquinone derivative. Given the limited specific research on this compound, the following protocols are adapted from established methodologies for assessing the bioactivities of structurally related anthraquinones and other small molecules. These protocols will enable researchers to investigate its potential anticancer, antibacterial, and anti-inflammatory properties and to identify its molecular targets and affected signaling pathways.

Initial Bioactivity Screening

The first step in characterizing a novel compound is to determine its primary biological effects. Based on the known activities of other anthraquinones, it is prudent to screen this compound for anticancer and antibacterial effects.

Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Incubation: Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation:

| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |

| MCF-7 | Hypothetical Value | Hypothetical Value |

| A549 | Hypothetical Value | Hypothetical Value |

| HCT116 | Hypothetical Value | Hypothetical Value |

| MRC-5 | Hypothetical Value | Hypothetical Value |

Antibacterial Activity Assessment

Objective: To evaluate the antibacterial properties of this compound against a panel of pathogenic bacteria.

Methodology: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Experimental Protocol:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine if the effect is bactericidal or bacteriostatic, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) |

| S. aureus ATCC 25923 | Hypothetical Value | Hypothetical Value |

| E. coli ATCC 25922 | Hypothetical Value | Hypothetical Value |

Target Identification and Validation

Once bioactivity is confirmed, the next crucial step is to identify the molecular target(s) of this compound.

Topoisomerase II Inhibition Assay

Objective: To determine if this compound inhibits the catalytic activity of topoisomerase II, a known target of many anthraquinones.[2][3][4]

Methodology: A DNA decatenation assay is used to measure the ability of topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into minicircles.

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing human topoisomerase IIα, kDNA, and assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

-

Compound Addition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Analysis: Quantify the amount of decatenated DNA to determine the inhibitory activity of this compound.

Experimental Workflow for Topoisomerase II Inhibition Assay

Caption: Workflow for the Topoisomerase II decatenation assay.

Signaling Pathway Analysis

To understand the broader cellular impact of this compound, it is essential to investigate its effects on key signaling pathways.

NF-κB Signaling Pathway Activation

Objective: To determine if this compound modulates the NF-κB signaling pathway, which is often implicated in inflammation and cancer.

Methodology: Western blotting can be used to measure the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

Experimental Protocol:

-

Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages or a cancer cell line) with this compound for a specified time, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway.

Reactive Oxygen Species (ROS) Generation

Objective: To assess whether this compound induces the production of intracellular ROS, a common mechanism of action for many anticancer agents.[5][6][7][8]

Methodology: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure intracellular ROS levels.

Experimental Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound for different time points.

-

Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Wash the cells with PBS to remove excess probe.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells.

Workflow for ROS Detection Assay

Caption: Workflow for the intracellular ROS detection assay.

Conclusion

The systematic application of these protocols will provide valuable insights into the mechanism of action of this compound. By combining initial bioactivity screening with target identification and signaling pathway analysis, researchers can build a comprehensive profile of this natural product's therapeutic potential. The data generated will be crucial for guiding further preclinical and clinical development.

References

- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry of topoisomerase I and II inhibition by anthracenyl-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - UZ [thermofisher.com]

- 8. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation of Anthracophyllone for Preclinical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracophyllone, an aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp., has demonstrated notable cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for further preclinical investigation. A significant hurdle in the preclinical development of many natural products, including sesquiterpenes, is their characteristically low aqueous solubility. This property can impede the ability to achieve adequate and consistent drug exposure in both in vitro and in vivo preclinical models, potentially leading to inconclusive or misleading results.

These application notes provide a comprehensive guide to formulating this compound for preclinical studies. The following sections detail the predicted physicochemical properties of this compound, outline several formulation strategies to enhance its solubility and bioavailability, and provide detailed protocols for the preparation and characterization of these formulations. Additionally, a putative signaling pathway for its cytotoxic action is presented to guide mechanistic studies.

Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software | Implication for Formulation |

| Molecular Weight | 232.33 g/mol | N/A | Favorable for oral absorption (Lipinski's Rule of Five). |

| Aqueous Solubility | LogS: -3.5 to -4.5 | ALOGPS, ChemAxon | Poorly soluble in water, requiring enabling formulations. |

| Lipophilicity (logP) | 2.5 to 3.5 | ALOGPS, XLOGP3 | Lipophilic nature suggests good membrane permeability but contributes to poor aqueous solubility. |

| pKa | Not ionizable | N/A | pH modification will not be an effective strategy for solubilization. |

Formulation Strategies for Preclinical Studies

Given the predicted low aqueous solubility and lipophilic nature of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability for preclinical testing. The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental model.

Co-solvent Formulations

For early-stage in vitro and in vivo studies, co-solvent systems are often the simplest and most rapid formulation approach. These formulations utilize a mixture of a water-miscible organic solvent and water to dissolve the compound.

Advantages:

-

Simple and quick to prepare.

-

Suitable for a wide range of doses.

-

Can be used for both in vitro and in vivo (e.g., intravenous, oral gavage) administration.

Disadvantages:

-

Potential for drug precipitation upon dilution in aqueous media (e.g., cell culture medium, gastrointestinal fluids).

-

Potential for solvent-related toxicity in animal models, especially at high concentrations.

Recommended Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

Nanosuspensions

Nanosuspensions are colloidal dispersions of sub-micron drug particles stabilized by surfactants and/or polymers. Reducing the particle size dramatically increases the surface area, leading to a higher dissolution rate.

Advantages:

-

Applicable to a wide range of poorly soluble drugs.

-

Can be administered orally, intravenously, or via other routes.

-

Can lead to improved bioavailability.

Disadvantages:

-

Requires specialized equipment (e.g., high-pressure homogenizer, bead mill).

-

Potential for physical instability (particle growth) over time.

Lipid-Based Formulations

For oral administration, lipid-based formulations can significantly enhance the absorption of lipophilic compounds like this compound. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Advantages:

-

Can significantly improve oral bioavailability.

-

Can protect the drug from degradation in the gastrointestinal tract.

Disadvantages:

-

More complex to develop and characterize.

-

Potential for gastrointestinal side effects at high lipid loads.

Types of Lipid-Based Formulations:

-

Lipid Solutions: this compound dissolved in a suitable oil (e.g., sesame oil, corn oil).

-

Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo (Oral Gavage) Studies

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Saline (0.9% NaCl)

-

Vortex mixer

-

Sonicator (optional)

Method:

-

Weigh the required amount of this compound into a sterile glass vial.

-

Add a minimal amount of DMSO to dissolve the this compound completely. Use gentle vortexing or sonication if necessary.

-

Add PEG 400 to the solution and vortex to mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400.

-

Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO: 40% PEG 400: 50% Saline (v/v/v).

-

Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

-

Prepare the formulation fresh on the day of dosing.

Workflow for Co-solvent Formulation Preparation

Caption: Workflow for preparing a co-solvent formulation.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Materials:

-

This compound

-

Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

-

Milling media (e.g., yttrium-stabilized zirconium oxide beads)

-

Purified water

-

Planetary ball mill or high-pressure homogenizer

Method:

-

Prepare a solution of the stabilizer in purified water.

-

Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

-

Add the milling media to the pre-suspension. The volume of the milling media should be approximately 50-70% of the total volume.

-

Mill the suspension for a predetermined time (e.g., 24-48 hours) at a set speed.

-

After milling, separate the nanosuspension from the milling media.

-

Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS).

-

Assess the physical stability of the nanosuspension over time at different storage conditions.

Workflow for Nanosuspension Preparation

Caption: Workflow for preparing a nanosuspension.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

-

This compound

-

Oil (e.g., Labrafac™ Lipophile WL 1349)

-

Surfactant (e.g., Kolliphor® RH 40)

-

Co-solvent (e.g., Transcutol® HP)

-

Vortex mixer

-

Water bath

Method:

-

Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.

-

Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

-

Based on the phase diagram, select the optimal ratio of oil, surfactant, and co-solvent.

-

Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

-

Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

-

Add the weighed this compound to the mixture and vortex until a clear solution is obtained.

-

To assess the self-emulsification performance, add a small volume of the SEDDS formulation to a larger volume of water with gentle stirring and observe the formation of a clear or slightly opalescent microemulsion.

Workflow for SEDDS Formulation

Caption: Workflow for developing a SEDDS formulation.

Putative Signaling Pathway for this compound's Cytotoxic Activity

While the precise molecular targets of this compound are yet to be fully elucidated, based on the known mechanisms of other cytotoxic sesquiterpenes, a putative signaling pathway leading to apoptosis can be proposed. This hypothetical pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic signaling cascades. It is crucial to note that this pathway requires experimental validation.

Caption: Putative signaling pathway of this compound.

Stability Testing Protocol

A fundamental aspect of formulation development is to ensure the chemical and physical stability of the drug in the chosen vehicle.

Protocol:

-

Prepare the selected formulation of this compound.

-

Divide the formulation into aliquots and store them at different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

-

At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each storage condition.

-

Analyze the samples for:

-

Appearance: Visual inspection for precipitation, color change, or phase separation.

-

This compound Content: Using a validated HPLC method to determine the concentration of the active ingredient.

-

Degradation Products: HPLC analysis to detect and quantify any degradation products.

-

For Nanosuspensions: Particle size and polydispersity index (PDI) measurement.

-

For SEDDS: Emulsification time and droplet size analysis.

-

Conclusion

The successful preclinical evaluation of this compound hinges on the development of appropriate formulations that can overcome its inherent poor aqueous solubility. This document provides a starting point for researchers by outlining potential formulation strategies and detailed experimental protocols. It is imperative to perform thorough physicochemical characterization of this compound to refine and optimize the selected formulation approach. Furthermore, the proposed signaling pathway offers a framework for investigating the molecular mechanisms underlying its cytotoxic effects, which will be critical for its future development as a potential anticancer agent.

Troubleshooting & Optimization

Overcoming low solubility of Anthracophyllone in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthracophyllone, focusing on challenges related to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product isolated from the mushroom Anthracophyllum sp. BCC18695.[1] Like many hydrophobic compounds, it is anticipated to have low solubility in aqueous solutions. This is a significant concern for researchers as poor aqueous solubility can lead to challenges in conducting in vitro and in vivo experiments, potentially impacting bioavailability and therapeutic efficacy.[2][3]

Q2: I am observing very low solubility of this compound in my aqueous buffer. What are the initial steps I can take to address this?

For initial experiments, it is common to prepare a stock solution of the compound in an organic solvent and then dilute it into the aqueous buffer. A common organic solvent for this purpose is Dimethyl Sulfoxide (DMSO). It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental results.

Q3: What are the common methods to enhance the solubility of poorly water-soluble compounds like this compound?

There are several established techniques to improve the solubility of hydrophobic drugs. These can be broadly categorized into physical modifications, chemical modifications, and the use of formulation excipients.[2][3][4] The choice of method depends on the specific experimental requirements and the properties of the compound.[3]

Q4: Can you provide a summary of these solubility enhancement techniques?

Certainly. The following table summarizes common techniques used to enhance the solubility of poorly water-soluble drugs.

| Technique Category | Specific Method | Mechanism of Action | Considerations |

| Physical Modifications | Particle Size Reduction (Micronization, Nanosuspension) | Increases the surface area of the drug, leading to a faster dissolution rate.[5][6] | May not significantly increase equilibrium solubility.[6] Requires specialized equipment.[3][4] |

| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, which helps to increase its dissolution rate.[5][7] | The choice of carrier is critical to ensure compatibility and stability. | |

| Complexation | The drug molecule forms an inclusion complex with a host molecule (e.g., cyclodextrins), which has a hydrophilic exterior.[2][3] | Stoichiometry of the complex needs to be determined. | |

| Chemical Modifications | pH Adjustment | For ionizable drugs, adjusting the pH of the solution can increase the proportion of the ionized (more soluble) form. | This compound's structure does not suggest significant ionizable groups. |

| Salt Formation | Converting the drug into a salt form can significantly improve its solubility and dissolution rate.[2][5] | Requires the presence of a functional group that can be ionized. | |

| Formulation Excipients | Co-solvents | The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300) reduces the polarity of the aqueous solution, thereby increasing the solubility of a nonpolar drug.[4][5][7] | The concentration of the co-solvent must be carefully controlled to avoid toxicity.[4] |

| Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[2] | The critical micelle concentration (CMC) of the surfactant must be exceeded. | |

| Hydrotropy | Certain compounds (hydrotropes) can increase the solubility of other solutes in water. | The mechanism is not always fully understood. |

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.

-

Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.

-

Troubleshooting Steps:

-

Decrease the final concentration: Try a lower final concentration of this compound in your experiment.

-

Increase the co-solvent concentration: If your experimental system allows, slightly increase the percentage of DMSO in the final solution. However, be mindful of potential solvent effects on your cells or assay.

-

Use a different co-solvent: Consider using other co-solvents like polyethylene glycol (PEG) 300, which is often used in in vivo formulations.[1]

-

Incorporate a surfactant: Add a non-ionic surfactant, such as Tween 80 or Polysorbate 80, to the aqueous buffer to help solubilize the compound.[2]

-

Utilize cyclodextrins: Beta-cyclodextrins and their derivatives, like SBE-β-CD, are effective in forming inclusion complexes to enhance solubility.[1][3]

-

Experimental Protocols

Protocol 1: General Workflow for Solubility Enhancement

This protocol outlines a general workflow for systematically approaching the solubility enhancement of this compound.

Caption: Workflow for enhancing this compound solubility.

Protocol 2: Preparation of an this compound Formulation using a Co-solvent System

-

Objective: To prepare a clear solution of this compound for in vivo administration.

-

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Saline solution

-

-

Procedure (Example for a 2 mg/mL working solution):

-

Prepare a stock solution of this compound by dissolving 2 mg of the compound in 50 µL of DMSO (mother liquor concentration of 40 mg/mL).[1]

-

In a separate tube, add 300 µL of PEG300.

-

Add the 50 µL of the this compound DMSO stock solution to the PEG300 and mix well until the solution is clear.

-

Add 50 µL of Tween 80 and mix.

-

Add 600 µL of saline to reach a final volume of 1 mL. Mix thoroughly. This results in a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[1]

-

Signaling Pathway Considerations

While the specific signaling pathways affected by this compound are not yet fully elucidated, related compounds such as other anthraquinones have been shown to modulate pathways critical in cancer cell proliferation and survival. For instance, some natural compounds are known to interact with the PI3K/AKT and Wnt signaling pathways.[8][9] The diagram below illustrates a simplified representation of a hypothetical mechanism of action, which should be considered for investigational purposes.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. brieflands.com [brieflands.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbr.in [ijpbr.in]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ijmsdr.org [ijmsdr.org]

- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 8. mdpi.com [mdpi.com]

- 9. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting Anthracophyllone degradation during extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthracophyllone. The information is designed to help you navigate and resolve common challenges encountered during the extraction and handling of this bioactive compound.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: My this compound yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields of this compound can stem from several factors, ranging from the quality of the source material to the extraction parameters. Here are the most common culprits and how to address them:

-

Incomplete Cell Lysis: The chitin-rich cell walls of mushrooms can be resilient.[1] If the fungal cells are not sufficiently broken down, the solvent cannot efficiently access and extract the intracellular this compound.

-

Solution: Ensure the mushroom material is finely powdered. Consider pre-treatment methods like freeze-drying followed by mechanical grinding to maximize the surface area available for extraction.[2]

-

-

Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for selectively dissolving this compound.[3]

-

Solution: this compound is a sesquiterpene, and for these types of compounds, solvents like ethanol, methanol, or ethyl acetate are often effective.[4][5] If you are using a very polar solvent like hot water, you may primarily be extracting polysaccharides, leaving the less polar this compound behind.[1] Conversely, a very non-polar solvent may not be effective either. Experiment with a gradient of solvents to find the optimal one for your specific fungal matrix.

-

-

Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to allow for complete diffusion of the compound into the solvent.

-

Degradation of this compound: This is a critical factor and is addressed in more detail in the following questions.

Question 2: I suspect my this compound is degrading during extraction. What are the signs and what factors could be causing this?

Answer:

Degradation is a significant challenge in natural product extraction.[3][6] Signs of this compound degradation can include a change in the color of your extract, the appearance of unexpected spots on a TLC plate, or the identification of unknown masses in LC-MS analysis that are not consistent with this compound or its known analogues. The primary factors that can induce degradation are:

-

High Temperatures: Many bioactive compounds, including terpenoids, are thermolabile.[3][6] Prolonged exposure to high temperatures during methods like Soxhlet or hot water extraction can lead to chemical modifications and breakdown of the molecule.[7]

-

Extreme pH: The stability of sesquiterpenes can be pH-dependent. Some related compounds, like sesquiterpene lactones, have shown instability at neutral to alkaline pH, while being more stable in slightly acidic conditions.[8] Given this compound's quinone-like moiety, it may also be susceptible to pH-mediated degradation.

-

Exposure to Light: Photodegradation can be an issue for light-sensitive compounds.[9] Quinone structures, in particular, can be susceptible to photochemical reactions.

-

Oxidation: Exposure to air (oxygen) during the extraction process can lead to oxidative degradation of sensitive functional groups within the this compound structure.[3]

Question 3: How can I minimize this compound degradation during my extraction process?

Answer:

To minimize degradation, you should carefully control the extraction conditions. Here are some recommended strategies:

-

Temperature Control:

-

Opt for cold or room temperature maceration if possible, although this may require longer extraction times.

-

If using heat, aim for the lowest effective temperature and minimize the duration of heat exposure.

-

Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE), which can be performed at lower temperatures.[7]

-

-

pH Management:

-

Maintain a slightly acidic to neutral pH during extraction, unless your preliminary studies indicate otherwise. You can use buffered solvents to control the pH.

-

-

Light Protection:

-

Conduct the extraction in amber glassware or cover your glassware with aluminum foil to protect the extract from light.

-

Store the resulting extract in the dark.

-

-

Preventing Oxidation:

-

Use degassed solvents to minimize dissolved oxygen.

-

Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if this compound proves to be highly sensitive to oxidation.

-

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how does that affect its extraction?

A1: this compound is an aristolane sesquiterpene.[3] Sesquiterpenes are a class of terpenoids that are generally less polar than highly glycosylated compounds but more polar than simple hydrocarbons. This means they are often soluble in organic solvents like ethanol, methanol, ethyl acetate, and chloroform.[3][4][5] Its structure also contains a quinone-like system, which may contribute to its bioactivity but also its potential instability under certain conditions.

Q2: Which extraction method is best for this compound?

A2: There is no single "best" method, as the optimal choice depends on your available equipment, the scale of the extraction, and the stability of this compound.

-

Maceration with an appropriate organic solvent at room temperature is a simple and gentle method, suitable for preventing degradation of heat-sensitive compounds.

-

Hot water extraction is generally not recommended for primarily extracting sesquiterpenes, as it is more effective for water-soluble polysaccharides like beta-glucans.[1]

-

Soxhlet extraction can be efficient but the continuous exposure to high temperatures may cause degradation.[6]

-

Ultrasound-Assisted Extraction (UAE) is a good alternative as it can improve extraction efficiency at lower temperatures and with shorter durations.[7]

Q3: What solvents should I use for extracting this compound?

A3: Based on its sesquiterpene structure, the following solvents are good starting points for method development:

-

Ethanol: A good general-purpose solvent for moderately polar compounds.

-

Methanol: Similar to ethanol but slightly more polar.

-

Ethyl Acetate: A less polar option that can be effective for extracting terpenoids.

-

Mixtures: Using mixtures of solvents (e.g., ethanol/water or methanol/dichloromethane) can help to fine-tune the polarity for optimal extraction.

Q4: How should I store my this compound extract to prevent degradation?

A4: To ensure the long-term stability of your extract, you should:

-

Store it in an airtight, amber glass vial to protect it from light and oxygen.

-

Keep it at a low temperature, preferably at -20°C or -80°C.

-

If the extract is in a solvent, consider evaporating the solvent under reduced pressure and storing the dried extract.

Data Presentation

The stability of sesquiterpenoids is influenced by several factors. While specific quantitative data for this compound is not yet available in the literature, the following table summarizes the stability of analogous compounds under various conditions to provide a general guideline.

| Condition | Parameter | Effect on Stability (Based on Sesquiterpene Analogues) | Recommendation for this compound | Reference |

| Temperature | 4°C | High stability | Recommended for long-term storage | [10] |

| 25°C (Room Temp) | Moderate stability, degradation may occur over time | Suitable for short-term storage and during extraction | [8][10] | |

| 37°C | Increased degradation observed for some sesquiterpene lactones | Avoid prolonged exposure | [8] | |

| > 60°C | Significant degradation risk for many terpenoids | Avoid if possible; use minimal duration if necessary | [3][6] | |

| pH | Acidic (pH 5.5) | Higher stability for some sesquiterpene lactones | Consider using a slightly acidic buffer during extraction | [8] |

| Neutral (pH 7.4) | Instability and degradation reported for some sesquiterpene lactones | Proceed with caution; monitor for degradation | [8] | |

| Alkaline | High potential for degradation | Generally avoid | [8] | |

| Light | UV Light | Can cause significant degradation | Protect from all light sources | [9] |

| Ambient Light | Can contribute to degradation over time | Use amber glassware and store in the dark | ||

| Atmosphere | Air (Oxygen) | Risk of oxidation | Use degassed solvents; consider an inert atmosphere | [3] |

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol describes a standard maceration procedure for the extraction of this compound from dried fungal material.

-

Preparation of Fungal Material:

-

Dry the mushroom fruiting bodies (e.g., by freeze-drying or in a dehydrator at low temperature < 40°C).

-

Grind the dried material into a fine powder using a blender or a mill.

-

-

Extraction:

-

Weigh the powdered fungal material and place it in an Erlenmeyer flask.

-

Add an appropriate solvent (e.g., 95% ethanol) in a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

-

Seal the flask and wrap it in aluminum foil to protect it from light.

-

Place the flask on a magnetic stirrer and stir at room temperature for 24-48 hours.

-

-

Filtration and Concentration:

-

After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C.

-

-

Storage:

-

Transfer the concentrated extract to an amber vial, flush with nitrogen if possible, and store at -20°C.

-

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonication to enhance extraction efficiency and reduce extraction time.

-

Preparation of Fungal Material:

-

Prepare the dried, powdered fungal material as described in Protocol 1.

-

-

Extraction:

-

Place the weighed powder into a beaker or flask.

-

Add the chosen solvent (e.g., methanol) at a 1:10 to 1:20 (w/v) ratio.

-

Place the vessel in an ultrasonic bath.

-

Sonicate for 30-60 minutes. Monitor the temperature of the water bath to ensure it does not exceed 40°C.

-

-

Filtration and Concentration:

-

Follow the filtration and concentration steps as outlined in Protocol 1.

-

-

Storage:

-

Store the final extract as described in Protocol 1.

-

Visualizations

Caption: A logical workflow for troubleshooting common issues in this compound extraction.

Caption: Factors influencing the potential degradation of a sesquiterpene quinone like this compound.

References

- 1. healtheuropa.com [healtheuropa.com]

- 2. reddit.com [reddit.com]

- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies on Quinones. Part 38: synthesis and leishmanicidal activity of sesquiterpene 1,4-Quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chimia.ch [chimia.ch]

- 10. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing HPLC Conditions for Anthracophyllone Purification: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) conditions for the purification of Anthracophyllone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound purification?

A1: For reversed-phase HPLC (RP-HPLC) purification of anthraquinones like this compound, a common starting point is a binary gradient of methanol or acetonitrile and water.[1][2][3][4][5] Often, the aqueous phase is acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid to improve peak shape and resolution.[1][6] A typical starting gradient could be a mixture of methanol and 0.1% aqueous formic acid.[1]

Q2: Which type of HPLC column is most suitable for this compound purification?

A2: C18 columns are the most commonly used stationary phases for the separation of anthraquinones and are a suitable choice for this compound purification.[1][6] These columns provide good retention and selectivity for this class of compounds. The choice of particle size and column dimensions will depend on whether you are performing analytical or preparative HPLC.[7][8] For analytical work, smaller particle sizes (e.g., 1.8 µm to 5 µm) are used for higher efficiency, while larger particle sizes are used for preparative work to allow for higher sample loading.[7]

Q3: How can I improve the resolution between this compound and other closely eluting impurities?

A3: To improve resolution, you can try several strategies:

-

Optimize the mobile phase: Adjusting the gradient slope, the type of organic solvent (methanol vs. acetonitrile), or the pH of the aqueous phase can significantly impact selectivity.[9][10]

-

Change the column: If optimizing the mobile phase is insufficient, trying a different stationary phase (e.g., a C8 or a phenyl column) might provide the necessary selectivity.

-

Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[10]

-

Temperature control: Operating the column at a controlled, elevated temperature can improve efficiency and resolution, but the stability of this compound at higher temperatures should be considered.[10][11][12]

Q4: What is a suitable detection wavelength for this compound?

A4: Anthraquinones typically have strong UV absorbance. A common detection wavelength for the analysis of anthraquinones is around 254 nm.[6][13] It is advisable to determine the UV spectrum of your this compound standard to identify the wavelength of maximum absorbance for optimal sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

| Possible Cause | Suggested Solution |

| Column Overload | Reduce the injection volume or the concentration of the sample.[9][14] |

| Inappropriate Mobile Phase pH | For ionizable compounds, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. Adding a buffer to the mobile phase can help maintain a stable pH. |

| Secondary Interactions with Stationary Phase | Add a competitive agent to the mobile phase, such as a small amount of triethylamine (TEA) for basic compounds, or ensure the mobile phase is sufficiently acidic for acidic compounds. |

| Column Contamination or Degradation | Wash the column with a strong solvent or, if necessary, replace the column.[9] A guard column can help protect the analytical column from contaminants.[9] |

Problem 2: Peak Splitting

| Possible Cause | Suggested Solution |

| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition whenever possible.[15] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[15] |

| Co-elution of Isomers or Impurities | Optimize the mobile phase gradient, temperature, or try a different column chemistry to improve separation.[16] |

| Void at the Column Inlet | This can be caused by pressure shocks or improper column handling. The column may need to be repacked or replaced.[15] |

| Partially Blocked Frit | Back-flushing the column may resolve the issue. If not, the frit or the entire column may need to be replaced.[16] |

Problem 3: Irreproducible Retention Times

| Possible Cause | Suggested Solution |

| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Use high-purity solvents.[9] |

| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature.[9] |

| Air Bubbles in the System | Degas the mobile phase before use and ensure all connections are tight to prevent air from entering the system. |

| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |

Experimental Protocols

Sample Preparation Protocol

A general protocol for preparing a plant extract sample containing this compound for HPLC analysis is as follows:

-

Extraction: Extract the plant material with a suitable solvent, such as methanol or ethanol.[17]

-

Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.[14][18]

-

Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration to avoid column overload.[14]

Example HPLC Method for Anthraquinone Separation

The following table provides an example of a gradient HPLC method that has been used for the separation of several anthraquinones and can be adapted for this compound purification.[6][13]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a starting point, and the gradient profile may need to be optimized to achieve the best separation for this compound.

Quantitative Data for Method Development

The following table summarizes retention times for several common anthraquinones obtained using a C18 column with a methanol/water or acetonitrile/water gradient. This data can be used as a reference when developing a purification method for this compound.

| Compound | Retention Time (min) | Reference HPLC Conditions |

| Aloin | 16.74 | C18 column, Methanol/Water gradient[11] |

| Aloe-emodin | 21.21 | C18 column, Methanol/Water gradient[11] |

| Rhein | 23.40 | C18 column, Methanol/Water gradient[11] |

| Emodin | 28.26 | C18 column, Methanol/Water gradient[11] |

Visualizations

Caption: General workflow for the purification of this compound using HPLC.

Caption: A logical flow diagram for troubleshooting common HPLC issues.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]

- 3. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]

- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 5. uhplcs.com [uhplcs.com]

- 6. academic.oup.com [academic.oup.com]

- 7. auroraprosci.com [auroraprosci.com]

- 8. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]

- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]

- 11. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA | MDPI [mdpi.com]

- 14. uhplcs.com [uhplcs.com]

- 15. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Peak Splitting. Common Reasons For It [hplctips.blogspot.com]

- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]

- 17. researchgate.net [researchgate.net]

- 18. organomation.com [organomation.com]

Addressing batch-to-batch variability in Anthracophyllone production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Anthracophyllone production. The information is intended for researchers, scientists, and drug development professionals to help ensure consistent product yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, leading to batch-to-batch variability.

| Issue | Potential Cause | Recommended Action |

| Low Yield of Crude this compound | Incomplete reaction | - Verify the quality and stoichiometry of starting materials. - Optimize reaction time and temperature. - Ensure efficient mixing. |

| Degradation of the product | - Investigate the stability of this compound under the reaction conditions. - Consider the use of protective groups if sensitive functional groups are present. - Minimize exposure to light and oxygen if the compound is susceptible to degradation. | |

| Sub-optimal pH of the reaction mixture | - Monitor and control the pH throughout the synthesis. | |

| Variable Purity Profile in Crude Product | Presence of unreacted starting materials | - Adjust the stoichiometry of reactants. - Increase reaction time to drive the reaction to completion. |

| Formation of side-products | - Optimize reaction conditions (temperature, pressure, catalyst) to favor the desired reaction pathway. - Analyze the impurity profile to identify the structure of side-products and understand their formation mechanism. | |

| Inconsistent Purity After Purification | Inefficient purification method | - Optimize the purification protocol (e.g., solvent system for chromatography, crystallization conditions).[1][2][3] - Consider alternative purification techniques (e.g., preparative HPLC, recrystallization). |

| Co-elution of impurities | - Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve separation.[1] | |

| Product degradation during purification | - Minimize the duration of the purification process. - Avoid harsh conditions (e.g., extreme pH, high temperatures). | |

| Color and Morphological Variations in Final Product | Presence of trace impurities | - Implement a final polishing step in the purification process. - Use highly sensitive analytical techniques (e.g., UPLC-MS) to detect and identify trace impurities. |

| Polymorphism | - Control the crystallization conditions (solvent, temperature, cooling rate) to obtain a consistent crystalline form. - Characterize the solid-state properties of the final product using techniques like XRD and DSC. |

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during this compound synthesis to minimize batch-to-batch variability?

A1: Key CPPs include reaction temperature, reaction time, pH, reagent addition rate, and mixing speed. Consistent control of these parameters is crucial for reproducible synthesis.

Q2: How can I ensure the quality of my starting materials?

A2: It is essential to have well-defined specifications for all raw materials. This includes purity, moisture content, and particle size. Qualifying vendors and performing incoming material testing can help ensure consistency.[4]

Q3: What analytical methods are recommended for in-process control and final product release of this compound?

A3: For in-process control, techniques like TLC and HPLC can monitor reaction progress. For final product release, a combination of HPLC for purity, Mass Spectrometry for identity, NMR for structure confirmation, and elemental analysis for elemental composition is recommended.[5][6]

Q4: My this compound batches show different colors. What could be the cause?

A4: Color variations can be due to the presence of trace level impurities or differences in the crystalline structure (polymorphism). It is recommended to investigate the impurity profile and control the final crystallization step rigorously.

Q5: How can I improve the scalability of my this compound production process while maintaining consistency?

A5: A thorough understanding of the process and its critical parameters is key. Implementing Quality by Design (QbD) principles, including Design of Experiments (DoE), can help identify robust operating ranges that ensure consistent product quality upon scale-up.[4]

Experimental Protocols

General Synthesis of this compound (Illustrative)

This protocol describes a hypothetical synthesis for illustrative purposes.

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet.

-

Reagent Addition: The starting materials, dissolved in a suitable solvent, are charged into the reactor. The catalyst is then added in a controlled manner.

-

Reaction: The reaction mixture is heated to the desired temperature and stirred for a specified duration. The progress of the reaction is monitored by TLC or HPLC.

-

Work-up: Upon completion, the reaction is quenched, and the crude product is isolated by extraction and precipitation.

-

Purification: The crude product is purified by column chromatography followed by recrystallization.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Visualizations

Logical Workflow for Troubleshooting Batch Variability

Caption: A logical workflow for identifying and addressing the root causes of batch-to-batch variability.

Hypothetical Biosynthetic Pathway for an this compound Precursor

Caption: A simplified diagram of a hypothetical biosynthetic pathway leading to the core structure of this compound.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. sjsu.edu [sjsu.edu]

- 3. Protein purification protocols [takarabio.com]

- 4. zaether.com [zaether.com]

- 5. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of anthraquinone in technical material, formulations, and lettuce by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Stability of Anthracophyllone for Long-Term Storage

Disclaimer: Anthracophyllone is a specialized aristolane sesquiterpene. As of this writing, specific long-term stability data and established degradation pathways for this compound are not widely published. The following troubleshooting guides and FAQs are based on general principles for the stabilization of natural products, particularly sesquiterpenoids and other compounds with similar structural motifs. Researchers are strongly advised to conduct their own stability studies to determine the optimal storage conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability a concern?

This compound is a sesquiterpene isolated from the mushroom Anthracophyllum.[1][2] Like many complex natural products, its intricate structure, which includes ketone functionalities and a strained ring system, may be susceptible to degradation over time. This degradation can be accelerated by factors such as temperature, light, oxygen, and pH, potentially leading to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that can cause this compound to degrade?

While specific studies on this compound are limited, based on its chemical structure and general knowledge of natural product stability, the primary degradation factors are likely to be:

-

Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation.

-

Hydrolysis: Although seemingly stable, prolonged exposure to acidic or basic conditions in aqueous solutions could potentially lead to structural rearrangements or degradation.

-

Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3]

-

Thermal Stress: Elevated temperatures can increase the rate of all chemical degradation reactions.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions. The following are general recommendations:

| Storage Duration | Form | Temperature | Atmosphere | Light Conditions |

| Short-Term (< 1 month) | Solid | 2-8°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |

| Solution (in DMSO or Ethanol) | -20°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) | |

| Long-Term (> 1 month) | Solid | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |

| Solution (in DMSO or Ethanol) | -80°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the exposure of the compound to temperature fluctuations and atmospheric moisture, which can accelerate degradation.

Q5: What solvents are recommended for dissolving and storing this compound?

For long-term storage, it is best to store this compound as a dry solid. If a stock solution is necessary, anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol are common choices for many natural products. Ensure the solvent is of high purity and stored under an inert atmosphere to prevent the introduction of water or reactive impurities.

Troubleshooting Guide

| Observed Issue | Potential Cause | Troubleshooting Steps |

| Loss of biological activity in experiments | Degradation of this compound stock. | 1. Prepare a fresh stock solution from solid material. 2. Perform a quality control check (e.g., HPLC, LC-MS) on both the old and new stock solutions to assess purity and identify potential degradation products. 3. Review storage conditions of the old stock solution against the recommendations. |

| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation. | 1. Analyze the sample under different stress conditions (acid, base, heat, light, oxidation) to induce degradation and identify the degradation products (see Forced Degradation Protocol below). 2. If possible, use mass spectrometry to determine the molecular weights of the new peaks to hypothesize degradation pathways. |

| Color change of solid or solution | Oxidation or photodegradation. | 1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. Use amber vials for storage. 3. If a color change is observed, re-qualify the material using an appropriate analytical method before use. |

| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of this compound.

1. Materials:

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (optional but recommended)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

2. Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 60°C for 7 days.

-

Photodegradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Samples: Keep a solid sample and 1 mL of the stock solution at -20°C, protected from light, as controls.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Hypothetical Results of Forced Degradation Study

The following table presents hypothetical data to illustrate the potential stability profile of this compound.

| Condition | Assay (% of Initial) | Major Degradation Products (% Peak Area) |

| Control (-20°C) | 99.8 | Not Detected |

| Acid Hydrolysis (0.1M HCl, 60°C) | 92.5 | DP1 (4.2%), DP2 (2.1%) |

| Base Hydrolysis (0.1M NaOH, 60°C) | 85.1 | DP3 (8.9%), DP4 (3.5%) |

| Oxidation (3% H₂O₂) | 78.9 | DP5 (15.3%), DP6 (4.2%) |

| Thermal (60°C, Solid) | 98.2 | DP1 (0.8%) |

| Thermal (60°C, Solution) | 94.7 | DP1 (3.1%), DP2 (1.5%) |

| Photostability (ICH Q1B) | 89.4 | DP7 (6.8%), DP8 (2.3%) |

DP = Degradation Product

Visualizations

Caption: Workflow for a forced degradation study of this compound.

Caption: Potential degradation pathways for this compound.

Caption: Decision tree for this compound storage conditions.

References

Technical Support Center: Minimizing Off-Target Effects in Anthracophyllone Bioassays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during bioassays with Anthracophyllone. Given that this compound is a natural product with limited publicly available data, this guide leverages principles from analogous kinase inhibitors to provide a robust framework for experimental design and data interpretation.

I. Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.